N-Pyrazin-2-ylalanine
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Overview
Description
N-Pyrazin-2-ylalanine is a compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their wide range of applications in pharmaceuticals, agriculture, and industry due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Pyrazin-2-ylalanine typically involves the reaction of pyrazine-2-carboxylic acid with alanine under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the pyrazine and alanine moieties .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Pyrazin-2-ylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
N-Pyrazin-2-ylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-Pyrazin-2-ylalanine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
- Pyrazine-2-carboxylic acid
- Pyrazinamide
- Pyrazine-2-amine
Comparison: N-Pyrazin-2-ylalanine is unique due to its specific structure, which combines the pyrazine ring with an alanine moiety. This structural feature imparts distinct chemical and biological properties compared to other pyrazine derivatives. For example, while pyrazinamide is primarily used as an antituberculosis agent, this compound’s applications extend to enzyme inhibition and potential therapeutic uses .
Properties
CAS No. |
87831-85-4 |
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Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-(pyrazin-2-ylamino)propanoic acid |
InChI |
InChI=1S/C7H9N3O2/c1-5(7(11)12)10-6-4-8-2-3-9-6/h2-5H,1H3,(H,9,10)(H,11,12) |
InChI Key |
HHPOTEDHKHCARL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=NC=CN=C1 |
Origin of Product |
United States |
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